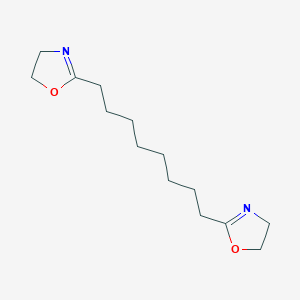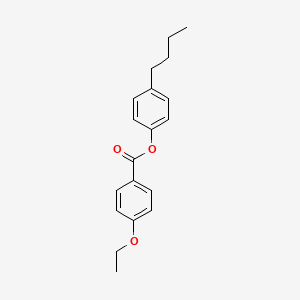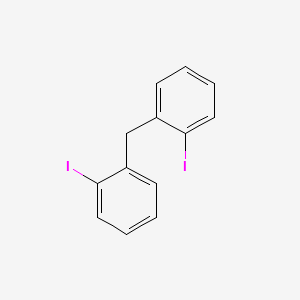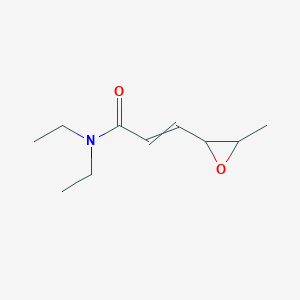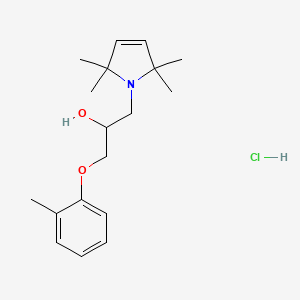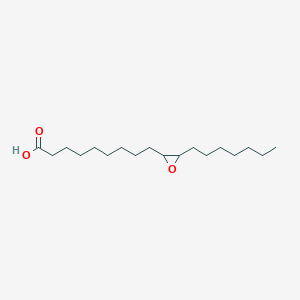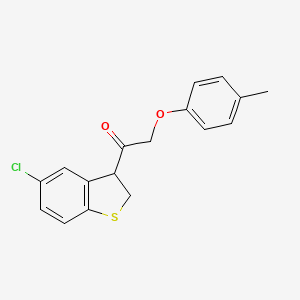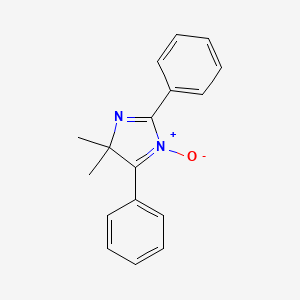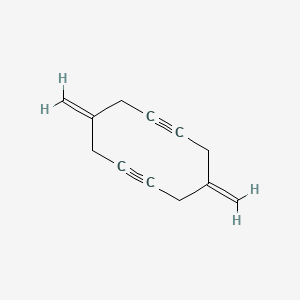
4,9-Dimethylidenecyclodeca-1,6-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dimethylidenecyclodeca-1,6-diyne is an organic compound characterized by its unique structure, which includes a ten-membered ring with two triple bonds and two double bonds.
Métodos De Preparación
The synthesis of 4,9-Dimethylidenecyclodeca-1,6-diyne typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired bonds . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4,9-Dimethylidenecyclodeca-1,6-diyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,9-Dimethylidenecyclodeca-1,6-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4,9-Dimethylidenecyclodeca-1,6-diyne exerts its effects involves its interaction with molecular targets through its reactive triple and double bonds. These interactions can lead to the formation of new chemical bonds or the disruption of existing ones, depending on the specific context. The pathways involved often include the activation of specific enzymes or receptors that recognize the compound’s unique structure .
Comparación Con Compuestos Similares
4,9-Dimethylidenecyclodeca-1,6-diyne can be compared to other cyclic diynes, such as 1,3-butadiyne and 1,4-pentadiyne. While these compounds share some structural similarities, this compound is unique due to its larger ring size and the presence of both double and triple bonds.
Propiedades
Número CAS |
40476-47-9 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4,9-dimethylidenecyclodeca-1,6-diyne |
InChI |
InChI=1S/C12H12/c1-11-7-3-5-9-12(2)10-6-4-8-11/h1-2,7-10H2 |
Clave InChI |
RIYARVNFGOKXID-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC#CCC(=C)CC#CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



